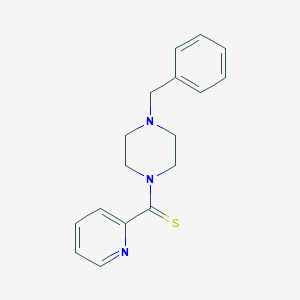
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one is a chemical compound that has shown potential in scientific research applications. This compound is also known as CSP-1103 and has been the subject of several studies due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of CSP-1103 is not fully understood, but studies have suggested that it may act as a modulator of the immune system and reduce inflammation. CSP-1103 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that CSP-1103 has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and astrocytes. CSP-1103 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using CSP-1103 in lab experiments is its specificity for certain targets, such as the Nrf2/ARE pathway. This allows for more targeted and specific experiments. However, one limitation of using CSP-1103 is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on CSP-1103. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CSP-1103 in these diseases. Another area of interest is the anti-tumor effects of CSP-1103, and its potential use in cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CSP-1103 and its effects on various cellular pathways.
Conclusion
In conclusion, CSP-1103 is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it a promising candidate for the treatment of neurodegenerative diseases, cancer, and other diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of CSP-1103 involves several steps, including the reaction of 4-chloroaniline with sulfinyl chloride to form 4-chlorophenyl sulfinyl chloride. This intermediate is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form CSP-1103. The synthesis of CSP-1103 has been optimized to improve the yield and purity of the compound. Several studies have reported successful synthesis of CSP-1103 using this method.
科学的研究の応用
CSP-1103 has shown potential in several scientific research applications, including its use as a potential therapeutic agent for various diseases. Studies have shown that CSP-1103 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage. CSP-1103 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one |
|---|---|
分子式 |
C16H11ClN2O3S |
分子量 |
346.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)sulfinyl-4-hydroxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-8-12(9-7-11)23(22)15-14(20)13(18-19-16(15)21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21) |
InChIキー |
MKMITAPTALZLMT-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2O)S(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)
![4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine](/img/structure/B232276.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232277.png)
![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B232282.png)
![3-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B232285.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)
